Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-5-4(3-10-6)7(9)12-11-5/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSUDVUYGWWCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735323 | |
| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206979-28-3 | |
| Record name | Methyl 3-bromo-2H-pyrazolo[4,3-c]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80735323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Heterocycle Construction
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. A patent by CN102911174A describes a two-step approach for analogous pyrazolopyridine esters:
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Condensation : Reacting aminopyridine derivatives with β-ketoesters (e.g., methyl acetoacetate) in the presence of a base (e.g., sodium ethoxide) forms the pyrazolo ring.
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Bromination : Introducing bromine at position 3 using electrophilic brominating agents like N-bromosuccinimide (NBS) or direct substitution under acidic conditions.
Table 1: Comparison of Cyclocondensation Conditions for Pyrazolopyridine Derivatives
Bromination and Esterification Optimization
Bromination at position 3 is critical for directing subsequent functionalization. The CN102911174A patent highlights the use of sodium nitrite (NaNO₂) under dilute sulfuric acid at 0°C to achieve regioselective bromination. This method avoids harsh brominating agents, ensuring a yield >90% for analogous compounds.
Key Reaction Parameters :
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Temperature : –5°C to 0°C prevents undesired side reactions.
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Acid Choice : Dilute H₂SO₄ or HCl maintains protonation of the pyridine nitrogen, directing bromine to position 3.
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Stoichiometry : A 1:1.2 molar ratio of substrate to NaNO₂ balances reactivity and cost.
Detailed Preparation Methodologies
Route 1: Sequential Cyclocondensation and Bromination
Step 1: Synthesis of Methyl 1H-Pyrazolo[4,3-c]Pyridine-6-Carboxylate
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Combine 4-aminopyridine (1.0 eq) with methyl acetoacetate (1.5 eq) in ethanol.
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Add sodium ethoxide (1.2 eq) dropwise at 0°C, then reflux for 10 hours.
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Concentrate the mixture, extract with ethyl acetate, and purify via column chromatography (yield: 84%).
Step 2: Regioselective Bromination
Route 2: Palladium-Catalyzed Cross-Coupling
Reaction Optimization and Challenges
Solvent and Catalyst Screening
Solvent Impact :
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Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but complicate purification.
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Ethanol/THF mixtures balance reactivity and ease of isolation.
Catalyst Efficiency :
Purification and Characterization
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Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) removes unreacted starting materials.
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Recrystallization : Methanol/water mixtures yield high-purity crystals (mp: 152–154°C).
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Spectroscopic Validation :
Industrial Applications and Scale-Up Considerations
This compound serves as a precursor to kinase inhibitors targeting EGFR and Src. Scale-up challenges include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position .
Scientific Research Applications
Biomedical Applications
1. Antitumor Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant antitumor properties. Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate has been explored for its potential to inhibit cancer cell proliferation. Studies suggest that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines .
2. Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its structural analogs have been tested against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth. The bromine atom in the structure may contribute to its enhanced interaction with microbial targets .
3. Neuroprotective Effects
Emerging studies have suggested that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism is thought to involve modulation of neuroinflammatory pathways .
Synthetic Applications
1. Synthesis of Bioactive Compounds
this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it a valuable building block in drug development .
2. Reaction with Electrophiles
The compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of more complex structures. This property is exploited in the synthesis of novel pharmaceutical agents .
Case Study 1: Antitumor Activity
In a study published in Molecules, researchers synthesized a series of pyrazolo[4,3-c]pyridines and evaluated their antitumor activity against human cancer cell lines. This compound was included in the screening and showed promising results, leading to further optimization of its derivatives for enhanced efficacy .
Case Study 2: Antimicrobial Testing
A recent investigation assessed the antimicrobial properties of several pyrazolo derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits TRK kinases by binding to the ATP-binding pocket, thereby preventing phosphorylation and downstream signaling.
Signal Transduction Pathways: By inhibiting TRK kinases, the compound disrupts pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural uniqueness lies in the pyrazolo[4,3-c]pyridine scaffold, which distinguishes it from closely related pyrazolo[4,3-b]pyridine derivatives. Key comparisons include:
Key Observations :
- Core Structure : The pyrazolo[4,3-c]pyridine system (target compound) differs from pyrazolo[4,3-b]pyridine (e.g., Ethyl 6-bromo-1-methyl derivative) in ring fusion positions, altering electronic properties and reactivity .
- Ethyl ester derivatives (e.g., CAS 1638761-48-4) may exhibit slower hydrolysis rates compared to methyl esters .
Physicochemical Properties
- Solubility: The bromine atom increases molecular weight and lipophilicity compared to the non-bromo analog (logP: ~1.40 vs. ~0.85 predicted) .
- Stability : Bromine’s electron-withdrawing nature may reduce ester group stability under basic conditions compared to chloro analogs (e.g., CAS 1257861-04-3 derivatives) .
- Reactivity: The bromo substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the amino-substituted analog (Methyl 3-amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylate), which is more suited for diazotization .
Biological Activity
Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (CAS No. 1206979-28-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 256.06 g/mol
- CAS Number : 1206979-28-3
- MDL Number : MFCD20040381
1. Anticancer Activity
Recent studies indicate that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. This compound has been evaluated for its effects on various cancer cell lines:
- Mechanism of Action : The compound has been shown to inhibit microtubule assembly, which is crucial for cell division. In a study involving breast cancer MDA-MB-231 cells, it was found that at concentrations of 1.0 μM, the compound induced morphological changes indicative of apoptosis and increased caspase-3 activity by 1.33 to 1.57 times at 10.0 μM .
- Cell Cycle Analysis : Compounds similar to this compound have demonstrated the ability to arrest the cell cycle at various phases, leading to increased apoptosis in cancer cells .
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| MDA-MB-231 | 1.0 | Induced apoptosis | |
| MDA-MB-231 | 10.0 | Increased caspase-3 activity |
2. Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation.
- Inhibition Studies : In vitro studies have shown that similar pyrazole compounds can exhibit IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium. For instance, certain derivatives showed IC50 values of around 54.65 μg/mL against COX enzymes .
| Compound | IC50 (μg/mL) | Comparison |
|---|---|---|
| Pyrazole Derivative | ~54.65 | Similar to diclofenac sodium |
| Methyl 3-bromo... | TBD | TBD |
3. Antimicrobial Activity
Preliminary evaluations suggest that this compound may possess antimicrobial properties as well.
- Broad-Spectrum Activity : Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, indicating potential use as antimicrobial agents . Further studies are necessary to confirm the specific spectrum of activity for this compound.
Case Studies and Research Findings
A significant body of research has focused on the broader class of pyrazolo compounds, highlighting their therapeutic potential:
- Synthesis and Evaluation : A study synthesized several pyrazolo derivatives and evaluated their biological activities, confirming the structural importance of the pyrazolo ring in mediating anticancer effects .
- Clinical Implications : The promising results from preclinical studies suggest that this compound could serve as a lead compound for further development into a therapeutic agent for cancer treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-6-carboxylate, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, halogenation, and esterification. For example, bromination of a pyrazolo-pyridine precursor using (N-bromosuccinimide) or under controlled temperatures (0–25°C) ensures regioselectivity at the 3-position. Key steps include Boc protection of the pyrazole nitrogen to prevent side reactions, followed by palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for functionalization. Yields (20–88%) depend on solvent choice (DMF, THF), catalyst loading (e.g., ), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : , , and NMR (in ) resolve the fused pyrazolo-pyridine core, bromine’s deshielding effects, and ester carbonyl signals (~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (, expected ) and fragmentation patterns.
- X-ray Crystallography : SHELXL refinement (via SHELX suite) determines absolute configuration and intermolecular interactions (e.g., halogen bonding from Br). Crystallization in ethanol/water mixtures often yields suitable single crystals .
Advanced Research Questions
Q. How does the bromine atom at the 3-position influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The C-Br bond’s polarization enhances electrophilicity, making it a prime site for Suzuki, Buchwald-Hartwig, or Ullmann couplings. Bromine’s leaving-group ability is critical for forming C-C/N bonds with aryl/heteroaryl boronic acids or amines. For example, coupling with 3-chloro-4-fluorophenylamine (using , , and XPhos ligand at 100°C) yields pharmacologically active analogs. Reactivity is solvent-dependent: polar aprotic solvents (DMF, DMSO) improve catalyst stability .
Q. What in vitro and in vivo models are appropriate for evaluating its biological activity, particularly in oncology?
- Methodological Answer :
- In Vitro : Use cancer cell lines (e.g., prostate PC-3, breast MCF-7) for cytotoxicity assays (MTT/CCK-8). IC values correlate with autophagy induction (LC3-II Western blot) and mTOR/p70S6K pathway inhibition.
- In Vivo : Xenograft models (e.g., nude mice with implanted tumors) assess efficacy. Dose optimization (10–50 mg/kg, oral/IP) and pharmacokinetic studies (plasma half-life via LC-MS/MS) are critical. Toxicity profiling includes liver/kidney function tests and histopathology .
Q. How can computational methods predict binding affinities to kinase targets like FGFRs?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with FGFR1-4 kinase domains. Key steps:
Prepare the compound’s 3D structure (Open Babel optimization, AM1-BCC charges).
Align with FGFR’s ATP-binding pocket (PDB: 3RH7).
Score binding poses using MM-GBSA for ΔG calculations.
Bromine’s hydrophobic contact with Val492 (FGFR1) and ester carbonyl’s hydrogen bonding to Asp522 are critical for affinity predictions .
Q. What strategies resolve contradictions in reported biological activities across different studies?
- Methodological Answer : Contradictions (e.g., varying IC values) may arise from assay conditions (serum concentration, incubation time) or impurity profiles. Solutions:
- Standardized Assays : Use identical cell lines/passage numbers and controls (e.g., doxorubicin).
- Structural Verification : Confirm batch purity via HPLC (>95%) and -NMR.
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, pIC) and adjust for experimental variables (e.g., serum-free vs. serum-containing media) .
Q. What are the key structural differences between this compound and its analogs that impact pharmacological profiles?
- Methodological Answer :
- Bromine vs. Iodo/Methyl : Bromine’s electronegativity enhances halogen bonding with kinases vs. iodine’s bulkiness.
- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability (logP ~1.5) compared to carboxylic acid derivatives (logP ~0.2). Hydrolysis in vivo (via esterases) converts it to the active acid form.
- Pyrazolo vs. Imidazo Cores : Pyrazolo[4,3-c]pyridine’s fused ring system increases planarity, enhancing DNA intercalation potential vs. imidazo analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
